1-benzyl-4-(3-methylbenzyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRCYUMMBFTQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216294 | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414887-08-4 | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414887-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Derivatization
General Synthetic Routes to N-Substituted Piperazines
The construction of N-substituted piperazine (B1678402) derivatives can be achieved through several reliable synthetic strategies. The most common methods involve the sequential functionalization of the piperazine ring, often requiring a protection-deprotection sequence to achieve unsymmetrical substitution.
Nucleophilic Substitution Reactions with Alkyl/Benzyl (B1604629) Halides
Direct N-alkylation via nucleophilic substitution is a fundamental and widely used method for synthesizing N-substituted piperazines. This reaction involves the piperazine nitrogen atom acting as a nucleophile, attacking an electrophilic carbon atom of an alkyl or benzyl halide (e.g., chloride, bromide).
The primary challenge in this approach, especially when starting with unsubstituted piperazine, is controlling the degree of substitution. The direct reaction of piperazine with an alkyl halide often yields a mixture of the mono-substituted product, the di-substituted product, and unreacted piperazine, which can be difficult to separate. To achieve mono-substitution, a large excess of piperazine is typically used to favor the statistical probability of a piperazine molecule reacting only once. Conversely, to produce symmetrically di-substituted piperazines, at least two equivalents of the alkyl halide are used.
For the synthesis of unsymmetrically disubstituted piperazines, a stepwise approach is necessary. This usually involves:
Mono-substitution: Reaction of piperazine with one equivalent of the first alkyl/benzyl halide.
Purification: Isolation of the mono-substituted intermediate.
Second Substitution: Reaction of the purified mono-substituted piperazine with the second, different alkyl/benzyl halide.
Alternatively, a protecting group strategy is often employed. One nitrogen of the piperazine is protected (e.g., with a Boc group), the other nitrogen is alkylated, the protecting group is removed, and the newly freed nitrogen is then reacted with the second alkyl halide.
Table 1: Comparison of General Synthetic Routes for N-Substituted Piperazines
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Nucleophilic Substitution | Piperazine, Alkyl/Benzyl Halide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF), 25-100 °C | Readily available starting materials, straightforward procedure. | Difficult to control selectivity (mono- vs. di-substitution), risk of over-alkylation to form quaternary ammonium salts. |
| Reductive Amination | Piperazine, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C), Solvent (e.g., DCE, MeOH), Acid catalyst (optional) | High selectivity for mono-alkylation, avoids quaternary salt formation, mild conditions. nih.gov | Requires a carbonyl compound precursor, some reducing agents are toxic or expensive. |
| Buchwald-Hartwig Amination | Piperazine, Aryl Halide/Triflate | Palladium catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Excellent for forming N-aryl bonds, high functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |
Reductive Amination Approaches
Reductive amination is another powerful method for the N-alkylation of amines, including piperazine. This reaction proceeds in two steps: the initial formation of an iminium ion from the reaction of the piperazine's secondary amine with an aldehyde or ketone, followed by the immediate reduction of this intermediate to the corresponding tertiary amine.
Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ over a metal catalyst like Pd/C). nih.gov Reductive amination offers a significant advantage over nucleophilic substitution by largely avoiding the formation of quaternary ammonium salts. nist.gov Furthermore, it is often more chemoselective.
For creating unsymmetrically disubstituted piperazines, reductive amination can be used in a sequential manner, similar to the alkyl halide method. A mono-substituted piperazine can be reacted with a different aldehyde to introduce the second substituent. This approach is particularly useful and often results in cleaner reactions and higher yields of the desired product. connectchemicals.comgoogle.com
Alternative Coupling Strategies
Beyond classical substitution and amination, modern cross-coupling reactions have been adapted for piperazine synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for the synthesis of N-aryl piperazines. This method allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. While highly effective, the cost and sensitivity of the palladium catalysts and ligands can be a drawback for large-scale synthesis.
Other strategies include the ring-opening of activated aziridines and various cyclization reactions to construct the piperazine ring itself with the desired substituents already incorporated.
Targeted Synthesis of 1-benzyl-4-(3-methylbenzyl)piperazine
The synthesis of the unsymmetrically disubstituted target molecule, this compound, is most practically achieved via a two-step process starting from piperazine. The most logical pathway involves the initial synthesis of the mono-substituted intermediate, 1-benzylpiperazine (B3395278), followed by the introduction of the 3-methylbenzyl group.
A plausible synthetic route would be the N-alkylation of 1-benzylpiperazine with either 3-methylbenzyl chloride (via nucleophilic substitution) or 3-methylbenzaldehyde (via reductive amination).
Optimization of Precursor Preparation
The success of the targeted synthesis hinges on the efficient preparation of the key precursors: 1-benzylpiperazine and a suitable 3-methylbenzyl electrophile.
Preparation of 1-Benzylpiperazine: 1-Benzylpiperazine is a well-known compound and its synthesis from piperazine and benzyl chloride is well-documented. chemicalbook.comgoogle.com A significant challenge is preventing the formation of the disubstituted by-product, 1,4-dibenzylpiperazine. An effective method involves carefully controlling the stoichiometry and reaction conditions. One established procedure reacts piperazine hexahydrate with piperazine dihydrochloride to form the piperazine monohydrochloride salt in situ. This effectively protects one of the nitrogen atoms through protonation, favoring mono-alkylation. orgsyn.org The subsequent reaction with one equivalent of benzyl chloride at elevated temperatures (e.g., 65 °C in ethanol) yields 1-benzylpiperazine in high yield (reported as 65-75% after distillation). google.com
Preparation of 3-Methylbenzyl Reagents:
3-Methylbenzyl chloride: This electrophile can be prepared from m-xylene through side-chain monochlorination. This radical chlorination is typically initiated by UV light or a radical initiator. google.comgoogle.com Industrial processes often use chlorine gas at elevated temperatures in the presence of a catalyst like pyridine to improve selectivity. google.com
3-Methylbenzaldehyde: This aldehyde can be synthesized by the oxidation of 3-methylbenzyl alcohol or directly from m-xylene via various oxidation methods, including catalytic air oxidation or using stronger oxidizing agents like chromyl chloride. google.comnih.gov
Reaction Conditions and Yield Enhancement
With the key precursor, 1-benzylpiperazine, in hand, the final step is the introduction of the 3-methylbenzyl group. The choice between nucleophilic substitution and reductive amination will depend on the availability of starting materials and desired reaction purity.
Route A: Nucleophilic Substitution: This route involves the reaction of 1-benzylpiperazine with 3-methylbenzyl chloride. To drive the reaction to completion and neutralize the HCl by-product, a base is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). The reaction is typically performed in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure a reasonable reaction rate.
Route B: Reductive Amination: This alternative involves reacting 1-benzylpiperazine with 3-methylbenzaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) in a chlorinated solvent like 1,2-dichloroethane (DCE) is a standard and effective choice for this transformation. This method is often preferred for its mild conditions and high chemoselectivity, which can lead to higher purity of the final product and simplify purification.
To enhance the yield of this compound, several factors can be optimized:
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 3-methylbenzyl reagent can help ensure the complete consumption of the more valuable 1-benzylpiperazine intermediate.
Temperature: While higher temperatures increase reaction rates, they can also lead to side reactions and decomposition. The optimal temperature must be determined empirically, often starting at room temperature and gradually increasing if necessary.
Purification: After the reaction, an aqueous workup is typically performed to remove the base/reducing agent by-products and salts. The crude product can then be purified by column chromatography or distillation to obtain the final product with high purity.
Table 2: Proposed Reaction Conditions for the Synthesis of this compound from 1-Benzylpiperazine
| Method | Reagents | Proposed Solvent | Base / Reducing Agent | Typical Temperature |
| Nucleophilic Substitution | 1-Benzylpiperazine, 3-Methylbenzyl chloride | Acetonitrile or DMF | K₂CO₃ or Et₃N | 60-80 °C |
| Reductive Amination | 1-Benzylpiperazine, 3-Methylbenzaldehyde | 1,2-Dichloroethane (DCE) | Sodium triacetoxyborohydride | 20-25 °C (Room Temp) |
Isolation and Purification Techniques for the Compound
The isolation and purification of this compound from a reaction mixture are critical steps to ensure high purity for subsequent analytical and derivatization studies. Standard procedures for symmetrically and unsymmetrically disubstituted piperazines can be adapted, which typically involve a combination of extraction, crystallization, and distillation techniques.
A common initial step involves neutralizing the reaction mixture and performing a liquid-liquid extraction. The crude product, an oily residue, can be extracted from an aqueous solution using an organic solvent such as chloroform or ethyl acetate orgsyn.orggoogle.com. The combined organic layers are then dried over an anhydrous salt, like sodium sulfate (B86663), and the solvent is removed under reduced pressure orgsyn.org.
For further purification, the compound can be converted into a salt, such as a dihydrochloride salt, by treatment with an acid like ethanolic hydrogen chloride orgsyn.org. This often induces crystallization, allowing the salt to be isolated by filtration as a solid. The precipitated salt can be washed with a non-polar solvent, such as dry benzene, to remove impurities orgsyn.org. The pure free base is then regenerated by dissolving the salt in water and making the solution alkaline (pH > 12) with a strong base like sodium hydroxide, followed by re-extraction into an organic solvent orgsyn.orggoogle.com.
Final purification is often achieved through distillation under reduced pressure (vacuum distillation), which is effective for separating the target compound from non-volatile impurities or starting materials with different boiling points orgsyn.orggoogle.com. The purity of the final product is typically assessed by chromatographic and spectroscopic methods.
| Technique | Purpose | Common Reagents/Conditions |
| Liquid-Liquid Extraction | Initial separation of the crude product from the aqueous reaction mixture. | Solvents: Chloroform, Ethyl Acetate. |
| Salt Formation & Crystallization | Purification by converting the basic piperazine into a solid, crystalline salt. | Reagents: Ethanolic Hydrogen Chloride. |
| Regeneration of Free Base | To recover the purified compound from its salt form. | Reagents: Sodium Hydroxide solution. |
| Vacuum Distillation | Final purification based on boiling point differences. | Conditions: Reduced pressure (e.g., 2.5 mmHg) orgsyn.org. |
Design and Synthesis of Novel Analogues for Structure-Activity Relationship Investigations
The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently synthesized to explore structure-activity relationships (SAR) nih.govresearchgate.net. The structure of this compound offers several sites for modification: the benzyl moiety, the methylbenzyl moiety, and the piperazine nitrogen atoms.
Modifications of the Benzyl Moiety
The unsubstituted benzyl group at the N1 position serves as a prime target for modification to probe its influence on molecular interactions. Introducing various substituents onto the phenyl ring can alter the electronic, steric, and lipophilic properties of the entire molecule. Research on other piperazine-containing compounds has shown that such modifications can significantly impact biological activity nih.gov. For instance, the introduction of halogen atoms, particularly fluorine, has been shown to enhance the activity of certain chalcone-piperazine hybrids nih.gov. Similarly, electron-donating groups like methoxy can play a significant role semanticscholar.org.
Below is a table of potential modifications to the benzyl group and the rationale for their investigation.
| Modification | Example Substituent(s) | Position(s) | Rationale for Investigation |
| Halogenation | Fluoro (-F), Chloro (-Cl) | Ortho, Meta, Para | To modulate electronic properties and potentially form halogen bonds. Fluorine substitution has improved activity in other piperazine series nih.gov. |
| Alkylation | Methyl (-CH₃), Ethyl (-C₂H₅) | Ortho, Meta, Para | To investigate the effect of increased lipophilicity and steric bulk. |
| Alkoxylation | Methoxy (-OCH₃) | Ortho, Meta, Para | To introduce a hydrogen bond acceptor and electron-donating group, which can influence receptor binding semanticscholar.org. |
| Trifluoromethylation | Trifluoromethyl (-CF₃) | Ortho, Meta, Para | To add a strong electron-withdrawing group that can alter metabolic stability and binding affinity researchgate.net. |
| Ring Replacement | Cyclohexyl, Pyridinyl | N/A | To explore the necessity of the aromatic ring and introduce different steric and electronic features nih.gov. |
Modifications of the Methylbenzyl Moiety
Similar to the benzyl group, the 3-methylbenzyl moiety at the N4 position can be systematically altered. Modifications can include changing the position of the methyl group, replacing it with other functional groups, or adding further substituents to the ring. These changes allow for a fine-tuning of the molecule's properties to optimize its interactions with biological targets. The position of substituents, such as a trifluoromethyl group, on the aromatic ring has been shown to be a critical determinant of the physicochemical properties of piperazine analogues researchgate.net.
The following table outlines potential modifications to the methylbenzyl moiety for SAR studies.
| Modification | Example Substituent(s) | Position(s) | Rationale for Investigation |
| Isomeric Variation | 2-Methylbenzyl, 4-Methylbenzyl | Ortho, Para | To assess the impact of the substituent's position on the overall conformation and activity. |
| Alkyl Group Variation | Ethyl (-C₂H₅), Isopropyl (-CH(CH₃)₂) | Meta | To study the effect of increasing steric bulk at the 3-position. |
| Functional Group Addition | Fluoro (-F), Methoxy (-OCH₃) | Various | To introduce new electronic features and potential hydrogen bonding sites on the second aromatic ring. |
| Bioisosteric Replacement | Chloro (-Cl) for Methyl (-CH₃) | Meta | To evaluate the effect of replacing the methyl group with a group of similar size but different electronic character. |
Derivatization at the Piperazine Nitrogen Atoms (e.g., Acylation, Carboxamide Formation)
While the parent compound has both piperazine nitrogens substituted with benzyl-type groups, novel analogues can be synthesized where one of these groups is replaced by an acyl or carbamoyl moiety. This introduces a polar, hydrogen-bond-accepting carbonyl group, which can significantly alter the compound's solubility and binding modes. The synthesis of such derivatives often involves the reaction of a monosubstituted piperazine (e.g., 1-benzylpiperazine) with an activated carboxylic acid, acyl chloride, or isocyanate. The formation of amide bonds from piperazine intermediates is a common strategy in medicinal chemistry nih.govnih.gov. Studies have shown that incorporating an acyl piperazine moiety can significantly enhance the biological activities of compounds nih.gov.
| Derivatization Type | Reagent Class | Resulting Moiety | Rationale for Investigation |
| Acylation | Acyl Chlorides, Anhydrides | Acyl (e.g., Acetyl, Benzoyl) | To introduce a ketone functionality and explore interactions via the carbonyl oxygen. |
| Carboxamide Formation | Carboxylic Acids + Coupling Agents (e.g., CDI, EDC) nih.govnih.gov | Carboxamide | To introduce an amide linkage, which can act as a hydrogen bond donor/acceptor and impart rigidity. |
| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide | To add a tetrahedral, strongly polar sulfonamide group, a common pharmacophore. |
| Urea (B33335) Formation | Isocyanates | Urea | To introduce the urea motif, which is a potent hydrogen bond donor and acceptor. |
Introduction of Hybrid Motifs and Click Chemistry Approaches
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or novel activities. A powerful and efficient method for creating such hybrids is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linker jenabioscience.comnih.govsigmaaldrich.com.
To apply this to the this compound scaffold, an intermediate would first be synthesized where either the benzyl or methylbenzyl group is replaced with a functionality suitable for click chemistry, such as a propargyl (containing an alkyne) or an azidobenzyl group. This functionalized piperazine can then be "clicked" with a wide variety of molecules bearing the complementary group (an azide or alkyne, respectively). This modular approach allows for the rapid generation of a diverse library of hybrid compounds nih.gov. For example, piperazine has been linked to chromene and pyrazole units to create complex hybrids nih.gov.
| Approach | Required Functionality | Partner Molecule Examples | Rationale for Investigation |
| CuAAC Click Chemistry | Alkyne or Azide | Azide- or Alkyne-functionalized natural products, heterocycles (e.g., pyrazole, chromene), or other pharmacophores nih.govnih.gov. | To create novel hybrid molecules by covalently linking the piperazine core to other biologically relevant scaffolds via a stable and rigid triazole linker nih.govsigmaaldrich.com. |
| [3+2] Cycloaddition | Enaminone | Hydrazonoyl Chlorides | A method used to produce pyrazole-linked piperazine hybrids, demonstrating an alternative route to complex heterocyclic motifs nih.gov. |
Advanced Spectroscopic and Spectrometric Methods for Structural Confirmation
The structural confirmation of this compound and its synthesized analogues relies on a suite of advanced spectroscopic and spectrometric techniques. These methods provide unambiguous evidence of the molecular structure, connectivity, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for structural elucidation.
¹H NMR : The spectrum of this compound is expected to show distinct signals for each type of proton. This includes multiplets in the aromatic region (approx. 7.0-7.4 ppm) for the protons on both phenyl rings, singlets for the two benzylic methylene (-CH₂) groups (approx. 3.5 ppm), a singlet for the methyl (-CH₃) protons (approx. 2.3 ppm), and broad signals for the eight protons of the piperazine ring (approx. 2.4-2.6 ppm).
¹³C NMR : The carbon spectrum would confirm the presence of all unique carbon atoms, including the distinct signals for the benzylic and piperazine carbons, the methyl carbon, and the various aromatic carbons.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Electrospray Ionization (ESI-MS) : This is a softer ionization technique often coupled with liquid chromatography (LC-MS) semanticscholar.org. It is particularly useful for confirming the molecular weight of the synthesized analogues, as it typically shows a strong signal for the protonated molecule ([M+H]⁺).
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, as well as C-N stretching vibrations associated with the piperazine ring. For derivatives created in SAR studies, IR is crucial for confirming the presence of new functional groups, such as the strong C=O stretch of an amide or the characteristic bands of a sulfonamide. Vapor-phase IR can also help confirm the position of substituents on the aromatic rings researchgate.net.
| Technique | Information Provided | Expected Data for this compound |
| ¹H NMR | Proton environment and connectivity. | Signals for aromatic, benzylic, piperazine, and methyl protons. |
| ¹³C NMR | Number and type of carbon atoms. | Distinct signals for all unique carbons in the molecule. |
| Mass Spectrometry (EI, ESI) | Molecular weight and fragmentation patterns. | Molecular ion peak; characteristic fragments at m/z 91 and m/z 105 researchgate.netnist.gov. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Aromatic and aliphatic C-H stretches, C-N stretches. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the benzyl and 3-methylbenzyl groups would appear in the downfield region, typically between δ 7.0 and 7.4 ppm. The piperazine ring protons, being in a saturated heterocyclic system, would resonate further upfield, likely in the δ 2.4-2.6 ppm range, appearing as broad multiplets due to their complex spin-spin coupling and conformational exchange. The benzylic methylene protons (-CH₂-) attached to the nitrogen atoms are anticipated to produce sharp singlets around δ 3.5 ppm. The methyl group on the 3-methylbenzyl moiety would yield a characteristic singlet at approximately δ 2.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons would generate multiple signals between δ 125 and 140 ppm. The benzylic methylene carbons are expected to have a chemical shift around δ 63 ppm, while the piperazine ring carbons would likely appear around δ 53 ppm. The methyl carbon from the 3-methylbenzyl group is predicted to resonate at approximately δ 21 ppm.
Predicted ¹H and ¹³C NMR Data
The following table presents predicted chemical shifts (δ) for this compound. Actual experimental values may vary.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine Ring Protons (-CH₂-N-CH₂-) | 2.4 - 2.6 (m, 8H) | ~53 |
| Benzyl Methylene Protons (-N-CH₂ -Ph) | ~3.5 (s, 2H) | ~63 |
| 3-Methylbenzyl Methylene Protons | ~3.5 (s, 2H) | ~63 |
| Methyl Protons (-CH₃ ) | ~2.3 (s, 3H) | ~21 |
| Aromatic Protons (-C₆H₅ , -C₆H₄ -) | 7.0 - 7.4 (m, 9H) | 125 - 140 |
s = singlet, m = multiplet
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₉H₂₄N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared against the measured value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for benzylpiperazine derivatives involve cleavage of the benzylic C-N bond. Therefore, the electron ionization (EI) mass spectrum is expected to show a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the formation of the 3-methylbenzyl cation at m/z 105. Cleavage of the piperazine ring itself would also produce characteristic fragment ions.
Predicted HRMS Fragmentation Data
This table outlines the predicted key fragment ions for this compound.
| m/z (Predicted) | Proposed Fragment Structure | Significance |
| 280 | [C₁₉H₂₄N₂]⁺ | Molecular Ion (M⁺) |
| 189 | [M - C₇H₇]⁺ | Loss of a benzyl group |
| 175 | [M - C₈H₉]⁺ | Loss of a methylbenzyl group |
| 134 | [C₉H₁₂N]⁺ | Piperazine ring fragment with benzyl moiety |
| 105 | [C₈H₉]⁺ | 3-methylbenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to display several characteristic absorption bands.
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.
C-H Stretching (Aliphatic): The C-H stretching vibrations of the methylene and methyl groups on the piperazine ring and benzyl moieties would appear in the 2800-3000 cm⁻¹ range.
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring are expected to be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
X-ray Crystallography for Absolute Configuration and Conformation
Based on studies of related piperazine derivatives, it is highly probable that the piperazine ring would adopt a stable chair conformation. In this conformation, the two bulky substituents, the benzyl and 3-methylbenzyl groups, would preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement is energetically more favorable than the axial positions. X-ray analysis would confirm this predicted conformation and provide detailed data on the orientation of the aromatic rings relative to the central piperazine scaffold.
Pharmacological Characterization and Mechanistic Elucidation Pre Clinical Focus
Investigation of Molecular Targets and Receptor Binding Profiles
The pharmacological activity of 1-benzyl-4-(3-methylbenzyl)piperazine and its analogs is complex, involving interactions with multiple molecular targets within the central nervous system. Research into benzylpiperazine derivatives has revealed a broad spectrum of activity, primarily centered on monoaminergic and other key receptor systems.
Benzylpiperazine and its derivatives are recognized for their ability to potentiate central dopamine (B1211576) and noradrenaline neurotransmission. researchgate.net Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of both dopamine and noradrenaline. europa.eu The parent compound, BZP, has a notable effect on dopamine release. researchgate.net A structurally similar compound, 1-benzyl-4-methylpiperazine (B130345) (MBZP), is known to have adrenergic blocking activity. wikipedia.org While specific binding affinities for this compound at dopamine and noradrenaline transporters and receptors have not been detailed in published research, the general profile of benzylpiperazines suggests a likelihood of such interactions. Studies on other piperazine (B1678402) derivatives have identified high-affinity ligands for the dopamine transporter. nih.govnih.gov
Research into a series of benzylpiperazine derivatives has shed light on their affinity for sigma receptors. nih.gov Although data for this compound is not specified, a study on related compounds provides insight into their binding profiles at σ1 and σ2 receptors. The affinities of several benzylpiperazine derivatives were evaluated using radioligand binding assays, revealing a range of potencies and selectivities. nih.govacs.org
For example, a series of 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl} derivatives showed varied affinities, with some compounds exhibiting high affinity for the σ1 receptor. nih.govacs.org This indicates that the benzylpiperazine scaffold is a viable pharmacophore for sigma receptor ligands. The substitution pattern on both the benzyl (B1604629) and piperazine moieties significantly influences the binding affinity and selectivity for σ1 versus σ2 receptors.
Table 1: Sigma Receptor Binding Affinities of Related Benzylpiperazine Derivatives
| Compound | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |
|---|---|---|---|
| Haloperidol (Reference) | 3.4 ± 0.2 | 16.2 ± 1.5 | 4.8 |
| Compound 8 * | 2.5 ± 0.3 | 1082 ± 102 | 432 |
| Compound 15 * | 1.6 ± 0.2 | 1418 ± 125 | 886 |
| Compound 24 * | 2.1 ± 0.1 | 888 ± 78 | 423 |
Note: Compounds 8, 15, and 24 are structurally related benzylpiperazine derivatives, not this compound. Data is presented to illustrate the potential for sigma receptor affinity within this chemical class. nih.govacs.org
Table 2: Inhibitory Potency of Related Piperazine Derivatives at the Human α1β2γ2 GABA-A Receptor
| Compound | IC₂₀ (µM) |
|---|---|
| 2-Chlorophenylpiperazine (2CPP) | 46 |
| 3-Methoxyphenylpiperazine (3MPP) | 90 |
| 2-Methylbenzylpiperazine (2MBP) | 141 |
| 1-(3-chlorophenyl)piperazine (mCPP) | 161 |
| 3-Methylbenzylpiperazine (3MBP) | 277 |
| Benzylpiperazine (BZP) | 321 |
Note: IC₂₀ is the concentration causing 20% inhibition of the GABA-evoked ion current. Data is from a study on related piperazine derivatives. nih.gov
There is no available scientific literature or data from pre-clinical studies to suggest that this compound has been evaluated for its inhibitory activity against phosphodiesterase (PDE) isoenzymes.
Enzyme Inhibitory Activity Profiling
The enzyme inhibitory activity of benzylpiperazine derivatives has been primarily studied in the context of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Research has shown that BZP and its analogs can significantly inhibit various CYP isoenzymes. researchgate.net
One study demonstrated that methylbenzylpiperazine (MBZP), along with other piperazine derivatives, had significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net Each piperazine derivative displayed a unique inhibitory profile. For example, BZP was found to inhibit the metabolism of substrates for CYP2D6, CYP1A2, and CYP3A4. researchgate.net The inhibitory effects of these compounds are of potential clinical significance as these enzymes are responsible for the metabolism of many commonly used drugs. researchgate.net
Table 3: Overview of CYP Isoenzyme Inhibition by Related Piperazine Derivatives
| Piperazine Derivative | Inhibited CYP Isoenzymes |
|---|---|
| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 |
| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 |
| Methylbenzylpiperazine (MBZP) | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 |
| Chlorophenylpiperazine (mCPP) | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 |
Note: This table summarizes the findings on the inhibitory potential of related benzylpiperazine derivatives on major CYP isoenzymes. researchgate.net
Fatty Acid Amide Hydrolase (FAAH) Inhibition
There is no available scientific literature that has assessed the inhibitory activity of This compound against Fatty Acid Amide Hydrolase (FAAH).
FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous fatty acid amides like anandamide (B1667382) (AEA). Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Research into FAAH inhibitors has identified various chemical scaffolds, including piperazine-containing compounds, as potential therapeutic agents for conditions such as chronic pain and anxiety disorders. nih.govnih.gov For instance, the aryl piperazinyl urea (B33335) compound JNJ-42165279 has been characterized as a potent and selective FAAH inhibitor that elevates anandamide concentrations in the brain and periphery. nih.gov Similarly, other studies have explored piperazine derivatives as a frequent structural motif in the design of FAAH inhibitors. nih.govmdpi.com However, the specific potential of This compound in this context remains uninvestigated.
Tyrosinase Inhibition Studies
No studies have been published evaluating the effect of This compound on tyrosinase activity.
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders and is also of interest in the cosmetics industry. The piperazine scaffold has been incorporated into various molecules designed as tyrosinase inhibitors. Studies have shown that certain piperazine derivatives can exhibit potent inhibitory effects on this enzyme. For example, a series of 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids were synthesized and evaluated, with some analogs showing significantly better tyrosinase inhibition than the reference standard, kojic acid. nih.gov Other research has explored benzoyl and cinnamoyl piperazine amides, identifying compounds with notable potency in tyrosinase inhibition assays. acs.org Similarly, newly synthesized piperazine derivatives bearing a 1,2,4-triazole (B32235) nucleus have also been reported as effective tyrosinase inhibitors. researchgate.net These findings highlight the potential of the piperazine core in this area, although no data is available for This compound itself.
Assessment of Kinase Activity Modulation
There is no available research on the modulation of kinase activity by This compound .
Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic drugs. While various chemical structures are known to modulate kinase activity, the potential for This compound to act as a kinase modulator has not been explored in published preclinical studies.
Cellular and Subcellular Mechanistic Studies
Analysis of Intracellular Signaling Pathways
Specific studies on the effects of This compound on intracellular signaling pathways are not present in the scientific literature.
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes. Investigating how a compound affects these pathways is crucial for understanding its mechanism of action. For instance, some piperazine derivatives have been studied for their effects on pathways involving the 5-HT1A receptor and brain-derived neurotrophic factor (BDNF). One study showed that a novel piperazine derivative could increase the expression of 5-HT1A, BDNF, and protein kinase A (PKA) in the hippocampus, suggesting a potential mechanism for antidepressant activity. researchgate.net However, no such mechanistic work has been conducted for This compound .
Modulation of Protein-Protein Interactions (e.g., Bcl-2 Family Proteins)
There is no published evidence to suggest that This compound modulates the interactions of Bcl-2 family proteins.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines cell fate. researchgate.netmdpi.com Targeting these protein-protein interactions with small molecules that mimic the BH3 domain of pro-apoptotic proteins is a validated strategy in cancer therapy. frontiersin.org While this is an active area of drug discovery, there are no reports of This compound being evaluated for this activity.
Neurotransmitter Release and Reuptake Dynamics in Isolated Systems
The effects of This compound on neurotransmitter release and reuptake have not been specifically characterized in isolated systems.
The parent compound, 1-benzylpiperazine (B3395278) (BZP), and other piperazine analogs have been studied for their influence on monoamine neurotransmitters. BZP has been shown to act as a releaser of dopamine and, to a lesser extent, norepinephrine, while also inhibiting their reuptake. wikipedia.orgnih.gov Other derivatives, such as m-chlorophenylpiperazine (mCPP), are potent serotonin (B10506) releasers. nih.gov Studies using rat brain synaptosomes and intracranial microdialysis have demonstrated that various substituted piperazines can evoke the release of serotonin and dopamine, often through actions on their respective transporters. nih.govcapes.gov.br These findings indicate that the benzylpiperazine scaffold can confer significant activity at monoaminergic systems. However, the specific profile of This compound , with its additional 3-methylbenzyl group, remains to be determined through dedicated preclinical investigation.
In Vitro and In Vivo Pharmacodynamic Evaluation in Non-human Models
Scientific investigation into the specific pharmacological properties of this compound is limited in publicly available research. The following sections summarize the pharmacodynamic properties of structurally related benzylpiperazine derivatives in non-human models, which may provide a foundational context for the potential activities of this compound.
Direct studies on the effects of this compound on locomotor activity in rodents have not been identified in the reviewed scientific literature. However, research on other N-substituted piperazine derivatives reveals a range of effects on central nervous system activity.
For instance, 1-benzylpiperazine (BZP) has been shown to dose-dependently increase locomotor activity in mice. In contrast, its meta-methoxyl analogue, 1-(3-methoxybenzyl)piperazine (B1595413) (m-MeO-BZP), and other phenylpiperazines tend to decrease locomotor activity psychonautwiki.org. The stimulant-like effects of BZP are a notable characteristic of this parent compound within the benzylpiperazine class psychonautwiki.org.
Other piperazine-based compounds, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP), have been observed to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats handwiki.org. These effects are thought to be mediated by the stimulation of serotonin receptors handwiki.org.
It is important to note that the specific substitution pattern on the benzyl and piperazine rings significantly influences the resulting pharmacological activity. Therefore, the precise effects of this compound on locomotor behavior remain to be experimentally determined.
Table 1: Effects of Selected Benzylpiperazine Derivatives on Locomotor Activity in Rodents
| Compound | Animal Model | Effect on Locomotor Activity | Citation |
| 1-benzylpiperazine (BZP) | Mice | Increased | psychonautwiki.org |
| 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) | Mice | Decreased | psychonautwiki.org |
| 1-(m-trifluoromethylphenyl)piperazine (TFMPP) | Rats | Decreased | handwiki.org |
| 1-(m-chlorophenyl)piperazine (m-CPP) | Rats | Decreased | handwiki.org |
While no specific studies on the antinociceptive and anti-allodynic properties of this compound were found, research into other benzylpiperazine derivatives has identified promising activity in this area, particularly through their interaction with sigma-1 (σ1) receptors.
A series of benzylpiperazinyl derivatives has been investigated for their potential to treat pain. wikipedia.orgresearchgate.net One notable compound from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated significant dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. wikipedia.orgresearchgate.neteuropa.eu These effects were observed in the formalin test and the chronic constriction injury (CCI) model of neuropathic pain. wikipedia.orgresearchgate.net Importantly, this compound did not produce sedation or impair locomotor responses at effective doses, suggesting a specific analgesic action. wikipedia.orgresearchgate.net The mechanism of this anti-allodynic effect is interpreted as being mediated through σ1 receptor antagonism. wikipedia.orgeuropa.eu
Other research has focused on developing piperazine derivatives for the treatment of neuropathic pain, such as that induced by chemotherapy agents like oxaliplatin (B1677828) nih.gov. These studies further support the potential of the piperazine scaffold in designing novel analgesics nih.gov.
Table 2: Antinociceptive and Anti-allodynic Effects of a Representative Benzylpiperazine Derivative
| Compound | Animal Model | Pain Model | Effect | Citation |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mice | Formalin Test (Inflammatory Pain) | Dose-dependent antinociception | wikipedia.orgresearchgate.net |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mice | Chronic Constriction Injury (Neuropathic Pain) | Dose-dependent anti-allodynic effects | wikipedia.orgresearchgate.neteuropa.eu |
No studies were identified in the course of this review that specifically investigated the electrophysiological correlates, such as electroencephalogram (EEG) patterns, of this compound activity in animal models. Research on the broader class of benzylpiperazines has also not prominently featured EEG analysis in the available literature. Therefore, the effects of this compound on brain electrical activity remain uncharacterized.
Direct experimental data on the adrenergic blocking activity of this compound is not available in the reviewed scientific literature. However, it has been reported that 1-methyl-4-benzylpiperazine (MBZP), a structural isomer of the subject compound, exhibits adrenergic blocking activity in animal models biosynth.com. This suggests that compounds within the benzylpiperazine class have the potential to interact with adrenergic receptors.
Further research into other piperazine derivatives has highlighted their activity at adrenoceptors. For instance, the naftopidil-derived α1D/1A antagonist 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) has been shown to have high subtype-selectivity for α1D- and α1A-adrenoceptors over the α1B subtype. While structurally more complex, this demonstrates that the benzylpiperazine moiety can be a key component in molecules designed to target the adrenergic system.
The specific adrenergic receptor subtype affinity and functional activity of this compound have yet to be determined.
Table 3: Adrenergic Blocking Activity of a Related Benzylpiperazine Isomer
| Compound | Finding | Citation |
| 1-methyl-4-benzylpiperazine (MBZP) | Reported to have adrenergic blocking activity in animals. | biosynth.com |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Pharmacophoric Features
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For the 1,4-disubstituted benzylpiperazine scaffold, to which 1-benzyl-4-(3-methylbenzyl)piperazine belongs, several key features are consistently identified as crucial for target binding and efficacy.
The core pharmacophoric elements for this class of compounds generally include:
Two Aromatic Moieties: The presence of two aryl groups, in this case, a benzyl (B1604629) group and a 3-methylbenzyl group, is critical. These groups typically engage in hydrophobic and van der Waals interactions within lipophilic pockets of the target protein. They can also participate in pi-pi stacking or cation-pi interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan nih.gov.
Optimal Spatial Arrangement: The distance and relative orientation of the aromatic rings and the basic nitrogen atom, dictated by the piperazine (B1678402) linker, are fundamental for correct binding. The flexibility of the benzyl groups allows the molecule to adopt various conformations to fit optimally within the binding site.
In this compound, the methyl group on one of the benzyl rings introduces a specific steric and electronic modification. This substitution can enhance binding affinity by occupying a small hydrophobic sub-pocket within the receptor or by favorably altering the electronic distribution of the aromatic ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. While specific QSAR models for this compound are not detailed in the available literature, the methodology is widely applied to piperazine derivatives to guide the design of more potent and selective analogs nih.gov.
For a series of analogs based on the this compound scaffold, a QSAR model would correlate biological activity (e.g., receptor binding affinity, enzyme inhibition) with various calculated physicochemical descriptors. These descriptors fall into several categories:
Hydrophobic Descriptors: LogP (partition coefficient) is a key descriptor. For piperazine derivatives, an optimal lipophilicity is often required for both membrane permeability and target affinity.
Electronic Descriptors: Parameters such as Hammett constants, partial atomic charges, and dipole moment describe the electronic nature of substituents. These are crucial for quantifying electrostatic and hydrogen bonding interactions. For instance, modifying substituents on the benzyl rings would alter the electronic landscape of the molecule.
Steric Descriptors: Molar refractivity (MR), molecular weight, and various topological indices describe the size and shape of the molecule. These descriptors are critical as bulky substituents can cause steric hindrance, preventing the ligand from fitting into the binding pocket, or they can provide additional favorable van der Waals contacts.
A typical QSAR equation for this class of compounds might take the form: Biological Activity = c1(LogP) + c2(Electronic Parameter) - c3*(Steric Parameter)^2 + constant
This equation would suggest that activity is positively correlated with hydrophobicity and a specific electronic feature, while there is an optimal size for substituents, beyond which activity decreases.
Once a statistically significant QSAR model is developed and validated, it becomes a powerful predictive tool. Researchers can use it to estimate the biological activity of novel, yet-to-be-synthesized analogs of this compound.
The process involves:
Designing a virtual library of new analogs with various substitutions on the benzyl rings or modifications to the piperazine core.
Calculating the same set of physicochemical descriptors for these virtual compounds.
Plugging these descriptor values into the validated QSAR equation to predict the activity of each new analog.
This in silico screening approach allows for the prioritization of compounds with the highest predicted potency for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides detailed insights into the binding mode, intermolecular interactions, and binding affinity.
Docking simulations of this compound into the active site of a relevant target protein (e.g., a G-protein coupled receptor or an enzyme) would reveal its most likely binding conformation. For benzylpiperazine derivatives, a common binding mode involves the protonated piperazine nitrogen forming a salt bridge with a key acidic residue (like an aspartate) in the receptor researchgate.net.
| Interaction Feature | Interacting Moiety of Ligand | Potential Interacting Residues of Target Protein |
| Ionic Interaction / Hydrogen Bond | Protonated Piperazine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Hydrophobic Interactions | Benzyl and 3-Methylbenzyl Rings | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) |
| Pi-Pi Stacking / Cation-Pi | Benzyl and 3-Methylbenzyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Following the prediction of the binding pose, a detailed analysis of the intermolecular interactions is performed. This analysis identifies the specific forces that stabilize the ligand-target complex.
Hydrogen Bonds: The protonated nitrogen of the piperazine ring is a primary hydrogen bond donor.
Hydrophobic Interactions: The phenyl rings are the main contributors to hydrophobic contacts.
Pi-Stacking: Face-to-face or edge-to-face stacking between the ligand's aromatic rings and aromatic residues of the protein are common.
Computational programs also calculate a "docking score" or an estimated binding energy (often in kcal/mol), which quantifies the predicted affinity of the ligand for the target. A lower (more negative) binding energy suggests a more stable complex and higher affinity. By comparing the calculated binding energies of a series of analogs, researchers can rationalize observed SAR trends and predict which modifications are likely to improve binding affinity nih.govnih.gov. For example, the addition of the methyl group in this compound might result in a more favorable binding energy compared to its unsubstituted counterpart if it leads to additional favorable hydrophobic interactions.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of drug design and SAR studies, MD simulations provide insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. These simulations can reveal the stability of the ligand-protein complex, key binding interactions, and any conformational changes that occur upon binding.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other piperazine derivatives to elucidate their mechanism of action. nih.gov For instance, MD simulations have been used to study the binding of piperazine-containing compounds to various receptors and enzymes, assessing the stability of the formed complexes.
A typical MD simulation protocol involves placing the ligand-protein complex in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds. Key parameters analyzed from these simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energy.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Piperazine Derivative-Receptor Complex
| Parameter | Value | Interpretation |
| RMSD of Protein Backbone | 1.5 Å | Indicates the stability of the protein structure throughout the simulation. A low and stable RMSD suggests the protein maintains its overall fold. |
| RMSD of Ligand | 0.8 Å | Shows the stability of the ligand's position within the binding pocket. A low RMSD suggests a stable binding mode. |
| RMSF of Key Residues | High fluctuation in loop regions, low in binding site residues | Reveals the flexibility of different parts of the protein. Low fluctuation in the binding site indicates stable interactions with the ligand. |
| Interaction Energy | -150 kJ/mol | Represents the strength of the interaction between the ligand and the protein. A more negative value suggests a stronger, more favorable binding. |
| Hydrogen Bonds | 2-3 persistent bonds | Identifies specific, stable hydrogen bond interactions that are crucial for anchoring the ligand in the binding site. |
This table is illustrative and based on typical findings for piperazine derivatives in MD simulation studies.
Analysis of the simulation trajectory can also highlight important conformational changes in both the ligand and the protein upon binding. For this compound, understanding the flexibility of the benzyl and 3-methylbenzyl groups within a receptor's binding pocket would be crucial for explaining its binding affinity and specificity. The simulation can show how these aromatic groups orient themselves to form favorable interactions, such as π-π stacking, with aromatic residues in the binding site. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions use computational models to estimate these properties, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles, thus saving time and resources. researchgate.net
For a research compound like this compound, various ADME parameters can be predicted using a range of computational tools and web servers. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA).
Absorption: This refers to how well the compound is absorbed into the bloodstream. Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are often predicted. A high predicted Caco-2 permeability and HIA percentage would suggest good oral absorption.
Distribution: This describes how the compound is distributed throughout the body's tissues. The ability to cross the blood-brain barrier (BBB) is a critical parameter for centrally acting drugs. For piperazine derivatives, which often target the central nervous system, a positive BBB penetration prediction would be significant. researchgate.net Plasma protein binding (PPB) is another important factor, as it affects the amount of free drug available to exert its effect.
Metabolism: This involves the chemical modification of the compound by enzymes, primarily the cytochrome P450 (CYP450) family in the liver. In silico models can predict whether a compound is a substrate or an inhibitor of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting these interactions is crucial to avoid potential drug-drug interactions.
Excretion: This refers to the removal of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, models can predict properties like renal clearance.
Table 2: Predicted ADME Properties for a Hypothetical Research Compound with a Structure Similar to this compound
| ADME Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | > 90% | Likely to be well absorbed orally. |
| Caco-2 Permeability | High | Suggests good intestinal permeability. |
| Blood-Brain Barrier (BBB) Penetration | Yes | The compound is predicted to cross the BBB and potentially have CNS activity. researchgate.net |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which can be beneficial for CNS penetration. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by the most common CYP450 enzyme. |
| LogP (Lipophilicity) | 3.5 | Indicates good lipid solubility, which can aid in crossing cell membranes. |
| Aqueous Solubility (logS) | -4.0 | Moderately soluble in water. |
This table presents hypothetical data based on typical in silico predictions for related piperazine compounds. nih.govresearchgate.net
These in silico ADME predictions provide a valuable preliminary assessment of the drug-like properties of a research compound like this compound and help guide further experimental studies.
Metabolic Pathways and Pharmacokinetics Pre Clinical Investigation
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are crucial for predicting the in vivo intrinsic clearance of a compound. These studies typically utilize liver fractions such as microsomes and hepatocytes from various species, including rats and humans, to simulate hepatic metabolism.
Studies on various piperazine (B1678402) derivatives demonstrate that their stability in liver microsomes can vary significantly based on their chemical structure and the species being tested. For instance, some piperazine-containing compounds exhibit rapid metabolism in mouse and human liver microsomes, with in vitro half-lives as short as 2-3 minutes. nih.govresearchgate.net Conversely, other derivatives have shown high stability in human liver microsomes, with a significant percentage of the parent compound remaining after extended incubation periods. researchgate.net
The metabolic stability of arylpiperazine derivatives is often assessed by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and then quantifying the remaining parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For N-benzylpiperazine (BZP), a compound structurally related to 1-benzyl-4-(3-methylbenzyl)piperazine, metabolism in human liver microsomes has been shown to be mediated primarily by CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net The activity of these enzymes can differ between individuals and species, leading to variations in metabolic rates. biosynce.com Given the structural similarities, it is plausible that this compound would also be a substrate for these key drug-metabolizing enzymes.
| Parameter | Species | Typical Findings for Piperazine Derivatives | Probable Implication for this compound |
| In Vitro Half-Life (t½) | Rat, Human | Can range from very short (~3 min) to long (>60 min) depending on the specific structure. nih.govresearchgate.net | Stability will depend on its specific affinity for metabolic enzymes like CYP450s. |
| Primary Enzymes Involved | Human | CYP2D6, CYP1A2, CYP3A4 are major contributors to BZP metabolism. researchgate.netresearchgate.net | Likely metabolized by the same polymorphic CYP enzymes. |
| Metabolic System | Liver Microsomes | Standard in vitro model for assessing Phase I metabolism of piperazine compounds. nih.govmdpi.com | Expected to undergo significant Phase I metabolism in this system. |
For piperazine-based compounds, several "metabolic hotspots" are recognized. These are chemically labile sites on the molecule that are most susceptible to enzymatic modification. For this compound, the likely hotspots include:
The aromatic rings (both the benzyl (B1604629) and the 3-methylbenzyl groups).
The piperazine ring itself.
The benzylic carbons (the CH2 groups connecting the phenyl rings to the piperazine nitrogen).
Computational models and empirical metabolite identification studies on similar molecules have confirmed that oxidation often occurs on the aromatic rings and at positions adjacent to the nitrogen atoms of the piperazine ring. nih.gov
Identification of Major Metabolic Pathways
The biotransformation of piperazine derivatives generally involves several key pathways, including aromatic hydroxylation, piperazine ring cleavage, N-dealkylation, and N-oxidation. researchgate.netresearchgate.net
Aromatic hydroxylation is a common metabolic pathway for many drugs containing phenyl groups, catalyzed by CYP450 enzymes. iunajaf.edu.iqnih.gov For BZP, studies in both animals and humans have identified 3-hydroxy-BZP and 4-hydroxy-BZP as major metabolites. europa.eunih.gov This suggests that the unsubstituted benzyl ring is a primary site for hydroxylation.
In the case of this compound, both the benzyl and the 3-methylbenzyl rings are susceptible to hydroxylation. The resulting phenolic metabolites are typically more water-soluble and can be readily excreted, often after further conjugation (Phase II metabolism) with glucuronic acid or sulfate (B86663). europa.eu The exact position of hydroxylation can be influenced by the existing substituents on the aromatic ring. iunajaf.edu.iq
Degradation of the piperazine ring is another significant metabolic route. europa.euresearchgate.net This process can lead to the formation of N-substituted ethylenediamine (B42938) derivatives. For BZP, piperazine ring cleavage results in metabolites such as N-benzylethylenediamine and benzylamine. europa.eu This pathway involves complex oxidative reactions that can lead to the opening of the heterocyclic ring. researchgate.netresearchgate.net In some cases, this can involve the formation of reactive intermediates. nih.govacs.orgresearchgate.net For this compound, cleavage would likely result in the formation of corresponding ethylenediamine and aniline-type metabolites.
N-dealkylation, the removal of an alkyl or benzyl group from a nitrogen atom, is a fundamental metabolic reaction for many amine-containing drugs, including those with a piperazine structure. researchgate.netnih.govnih.gov This process is also catalyzed by CYP450 enzymes and involves the initial hydroxylation of the carbon adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. semanticscholar.org For this compound, N-dealkylation could result in the removal of either the benzyl group or the 3-methylbenzyl group, leading to the formation of piperazine and its corresponding mono-substituted derivatives.
N-oxidation, the direct addition of an oxygen atom to one of the nitrogen atoms of the piperazine ring, is another potential, though often minor, metabolic pathway. researchgate.net
| Metabolic Pathway | Description | Putative Metabolites of this compound |
| Aromatic Ring Hydroxylation | Addition of a hydroxyl (-OH) group to one or both aromatic rings. europa.eu | Hydroxylated derivatives on the benzyl and/or 3-methylbenzyl rings. |
| Piperazine Ring Cleavage | Oxidative opening of the piperazine ring structure. researchgate.neteuropa.eu | N-(benzyl)-N'-(3-methylbenzyl)ethylenediamine and related degradation products. |
| N-Dealkylation | Removal of the benzyl or 3-methylbenzyl group from the piperazine nitrogen. researchgate.netsemanticscholar.org | 1-(3-methylbenzyl)piperazine, 1-benzylpiperazine (B3395278), and piperazine. |
| N-Oxidation | Addition of an oxygen atom to a piperazine nitrogen. researchgate.net | This compound-N-oxide. |
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
In pre-clinical studies involving piperazine derivatives, conjugation reactions represent a significant pathway in the metabolism and subsequent elimination of these compounds. Following Phase I metabolism, which typically involves hydroxylation, the resulting metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion.
For N-benzylpiperazine (BZP), a primary structural analog, studies in rats have demonstrated that its hydroxylated metabolites are excreted in part as glucuronide and/or sulfate conjugates. nih.goveuropa.eu Specifically, the main metabolite, p-hydroxy-BZP (p-OH-BZP), is substantially excreted as its glucuronide conjugate. nih.gov Research has shown that approximately 50% of the p-OH-BZP found in rat urine is in the form of a glucuronide conjugate. nih.gov Similarly, studies on other piperazine derivatives, such as m-chlorophenylpiperazine (mCPP), have shown that hydroxylated metabolites are partly excreted as corresponding glucuronides and sulfates. europa.eu
This evidence suggests that conjugation, particularly glucuronidation, is a key detoxification and elimination pathway for hydroxylated metabolites of benzylpiperazine compounds.
Enzymatic Systems Responsible for Biotransformation
The biotransformation of benzylpiperazine and its derivatives is mediated by a complex interplay of various enzymatic systems, primarily the Cytochrome P450 (CYP) superfamily of enzymes.
The metabolism of BZP and other piperazine analogs is heavily dependent on the action of CYP isoenzymes. europa.eu In vitro studies using human liver microsomes have identified several key isoenzymes involved in the metabolism of BZP and another common piperazine derivative, trifluoromethylphenylpiperazine (TFMPP). The primary isoenzymes responsible for their metabolism are CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net
Further research has indicated that various piperazine derivatives, including methylbenzylpiperazine (MBZP), exhibit significant inhibitory effects on a range of CYP isoenzymes, such as CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.netresearchgate.net This suggests a broad interaction of this class of compounds with the major drug-metabolizing enzymes. The metabolism of another benzyl-containing compound, 6-benzyl-1-benzyloxymethyl-5-iodouracil, was also found to be primarily mediated by CYP3A4 and CYP2C19, leading to hydroxylated metabolites. nih.gov
Besides the primary role of CYP450 enzymes, other enzymatic systems contribute to the biotransformation of benzylpiperazine derivatives. Catechol-O-methyl-transferase (COMT) has been identified as a participant in the metabolism of BZP. europa.eu This enzyme is typically involved in the methylation of catechol structures, which can be formed following aromatic hydroxylation of the benzyl ring. For instance, the formation of 4-hydroxy-3-methoxy-BZP from BZP suggests the involvement of both a CYP enzyme (for hydroxylation) and COMT (for subsequent methylation). europa.eu
In Vivo Pharmacokinetic Profiling in Animal Models
In vivo studies in animal models, predominantly rats, provide crucial information regarding the absorption, distribution, metabolism, and excretion (ADME) of benzylpiperazine compounds.
Specific data on the tissue distribution and clearance of this compound is not available. However, general principles of drug distribution suggest that physicochemical properties such as lipophilicity and ionization state are major determinants. nih.gov As basic compounds, piperazine derivatives are generally expected to be well-distributed into tissues. nih.gov
Studies on various benzylpiperazine derivatives have shown their presence in several central nervous system (CNS) areas and peripheral tissues like the liver and spleen. nih.gov The distribution into these tissues is influenced by factors such as plasma protein binding and phospholipid binding. nih.gov High concentrations in tissues with high phospholipid content, such as the lungs and spleen, are often observed for basic compounds. nih.gov
The excretion of benzylpiperazine and its metabolites has been characterized in rat models. Following a single intraperitoneal administration of BZP (5 mg/kg) to rats, the parent compound and its metabolites are excreted in the urine over time. nih.gov
A study on the urinary excretion profile of BZP in rats provided the following key findings:
Approximately 6.7% of the parent BZP dose was excreted unchanged within 36 hours post-administration. nih.gov
The major metabolite, p-hydroxy-BZP (p-OH-BZP), accounted for approximately 25% of the administered dose excreted within the first 48 hours. nih.gov
The minor metabolite, m-hydroxy-BZP (m-OH-BZP), represented about 2% of the dose excreted in the same timeframe. nih.gov
The majority of p-OH-BZP excretion occurred within about 36 hours. nih.gov
The concentration ratio of the primary to the minor hydroxylated metabolite changed over time, increasing from 11.6 in the first 4 hours to 22.7 by 48 hours, indicating different excretion kinetics for the two isomers. nih.gov
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into individual components for subsequent identification and quantification. For piperazine (B1678402) derivatives, gas and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and widely used techniques.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net It is frequently employed for the identification and quantification of piperazine derivatives in various samples. ikm.org.my In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net Following separation, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a predictable and reproducible manner. unodc.org The resulting mass spectrum serves as a "molecular fingerprint" that allows for confident identification of the compound. ikm.org.my
For 1-benzyl-4-(3-methylbenzyl)piperazine, the mass spectrum would be expected to show characteristic fragments. The primary fragmentation pathways for benzylpiperazine analogues are initiated at the nitrogen atoms of the piperazine ring. researchgate.net Key fragment ions would likely include the tropylium ion (m/z 91) from the benzyl (B1604629) group and a methyltropylium ion (m/z 105) from the 3-methylbenzyl group. Other significant ions would arise from the cleavage of the piperazine ring itself. researchgate.net Studies on related compounds, such as methylbenzylpiperazines (MBPs), show that while isomers can have similar fragmentation patterns, they can be successfully resolved chromatographically. nih.gov
Metabolite analysis for piperazine derivatives has also been successfully carried out using GC-MS. mdma.chresearchgate.net Common metabolic pathways for BZP include hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.ch A similar approach could be applied to identify the metabolic products of this compound in biological samples.
Table 1: Typical GC-MS Parameters for Analysis of Benzylpiperazine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | ZB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Oven Program | Initial 100°C (1 min hold), ramp to 180°C at 12°C/min (2 min hold), then ramp to 200°C at 10°C/min | unodc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | unodc.org |
| Analysis Mode | Full Scan | researchgate.net |
For compounds that are non-volatile, thermally labile, or require higher sensitivity for detection in complex matrices like biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov LC-MS is particularly advantageous as it often does not require derivatization of the analyte, simplifying sample preparation. nih.gov The technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. nih.gov
In a typical LC-MS/MS workflow, the analyte is separated on an LC column and then introduced into an ion source, commonly an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+. researchgate.net These precursor ions are selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, even in the presence of interfering substances. nih.gov
A multi-analyte method for screening drugs of abuse in hair samples, which included BZP, demonstrated the high-sensitivity capabilities of LC-MS/MS. nih.govtib.eu The assay was validated and found to be linear over a range of 0.085 to 8.65 ng/mg, with high precision and extraction efficiency. nih.govtib.eu Such a method could be readily adapted for the quantification of this compound in similar samples.
Table 2: LC-MS/MS Method Validation Parameters for Benzylpiperazine Analysis in Hair Samples
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.085 to 8.65 ng/mg | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.99 | nih.gov |
| Intra-day Precision (CV) | ≤10% | nih.govtib.eu |
| Inter-day Precision (CV) | ≤10% | nih.govtib.eu |
| Extraction Efficiency | 78% - 91% | nih.govtib.eu |
High-performance liquid chromatography (HPLC), often equipped with ultraviolet (UV) or diode-array detection (DAD), is a versatile technique for both the quantification and purity assessment of chemical compounds. mdpi.comresearchgate.net It is widely used in pharmaceutical quality control and forensic analysis. unodc.org The separation is based on the distribution of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com
For piperazine derivatives, reverse-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer. unodc.orgmdpi.com A method for separating 1-(m-methylbenzyl)piperazine, a closely related structure, utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The quantification of BZP has been achieved using an HPLC system with an Econosphere™ C18 column and a mobile phase consisting of acetonitrile and a potassium phosphate buffer. mdpi.com These methods demonstrate the utility of HPLC for resolving and quantifying piperazine analogues, making it suitable for purity assays and quantitative analysis of this compound.
Table 3: HPLC Conditions for the Analysis of Piperazine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Econosphere™ C18, 5 μm | mdpi.com |
| Mobile Phase | 50% Acetonitrile and 50% Buffer (25 mM K₂HPO₄; 30 mM KCl; 7 mM TEA; pH 3) | mdpi.com |
| Detection | UV/DAD | nih.gov |
| Application | Quantification and Purity Assay | ikm.org.mymdpi.com |
Development and Application of Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). newcastle.edu.aumdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly valuable for sample preparation, selective extraction, and sensing applications. researchgate.net While no studies have been published on MIPs specifically for this compound, extensive research on creating MIPs for BZP provides a clear blueprint for how such polymers could be developed. mdpi.comnewcastle.edu.au
Two primary strategies are used to create MIPs: self-assembly (non-covalent) and semi-covalent imprinting. newcastle.edu.au
The self-assembly approach is the most common and involves the formation of a complex between the template molecule and functional monomers through non-covalent interactions (e.g., hydrogen bonds, ionic interactions, van der Waals forces) in solution prior to polymerization. nih.gov This complex is then co-polymerized with a high concentration of a cross-linking monomer. After polymerization, the template is removed, leaving behind specific recognition sites. mdpi.com For BZP, studies have identified methacrylic acid (MAA) as a highly effective functional monomer, with ethylene glycol dimethacrylate (EGDMA) and trimethylolpropane trimethacrylate (TRIM) serving as cross-linkers. nih.govnih.gov Chloroform was found to be a suitable porogen (solvent), facilitating the formation of well-defined polymer structures. nih.gov
The semi-covalent approach involves forming a covalent bond between the template and a monomer to create a template-monomer adduct. mdpi.com This adduct is then co-polymerized, and after the polymer is formed, the covalent bond is cleaved to release the template. researchgate.net This strategy often leads to more homogeneous binding sites and stronger affinity. newcastle.edu.au For BZP, a template-monomer adduct, benzylpiperazine (4-vinylphenyl) carbamate, was synthesized and used to create semi-covalent MIPs that showed superior performance compared to their self-assembled counterparts. mdpi.comresearchgate.net
Table 4: Components and Conditions for Self-Assembly MIP Formulations for Benzylpiperazine (BZP)
| Component | Material/Condition | Purpose | Reference |
|---|---|---|---|
| Template (T) | Benzylpiperazine (BZP) | Target molecule for imprinting | mdpi.com |
| Functional Monomer (FM) | Methacrylic acid (MAA) | Interacts with the template | nih.govnih.gov |
| Cross-linker (XL) | EGDMA or TRIM | Provides structural rigidity | nih.govnih.gov |
| Porogen (Solvent) | Chloroform | Controls polymer morphology | nih.gov |
| Initiator | AIBN (Azobisisobutyronitrile) | Initiates polymerization | mdpi.com |
| T:FM Ratio | 1:1 and 1:2 | Optimizes binding sites | nih.gov |
The performance of a MIP is evaluated based on several key parameters: binding affinity, selectivity, and cross-reactivity. newcastle.edu.au
Binding affinity describes the strength of the interaction between the MIP and the template. It is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger affinity. researchgate.net Comparative analyses have shown that semi-covalent MIPs for BZP exhibit significantly lower Kd values and thus stronger affinity than self-assembly MIPs. nih.govresearchgate.net The imprinting factor (IF), which is the ratio of the amount of template bound by the MIP to that bound by a non-imprinted polymer (NIP), is another measure of imprinting success. Semi-covalent MIPs also demonstrated higher IF values, with one TRIM-based polymer achieving an IF of 28, compared to a maximum of 7.7 for the non-covalent systems. newcastle.edu.au
Selectivity refers to the ability of the MIP to bind the target template in the presence of structurally similar compounds. newcastle.edu.auCross-reactivity tests are performed to assess this, where the MIP is exposed to other analytes. researchgate.net Studies on BZP-MIPs tested their cross-reactivity against other drugs like cocaine, morphine, ephedrine, and phenylpiperazine. newcastle.edu.auresearchgate.net Both self-assembly and semi-covalent MIPs showed high selectivity for BZP over cocaine and moderate selectivity over morphine. nih.govresearchgate.net However, they exhibited high cross-reactivity with ephedrine and phenylpiperazine, indicating that the binding sites recognize features common to these molecules. newcastle.edu.au This information is crucial for designing MIPs for specific applications where discrimination from certain compounds is necessary.
Table 5: Performance Comparison of Self-Assembly and Semi-Covalent MIPs for Benzylpiperazine
| Performance Metric | Self-Assembly MIPs | Semi-Covalent MIPs | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | Higher Kd values | Significantly lower Kd values (stronger affinity) | nih.govresearchgate.net |
| Imprinting Factor (IF) | 3 to 7.7 | Up to 28 | newcastle.edu.aunih.gov |
| Uptake Speed | Slower | Faster | researchgate.net |
| Cross-Reactivity (vs. Cocaine, Morphine) | Marginal to low | Marginal to low | nih.govresearchgate.net |
| Cross-Reactivity (vs. Ephedrine, Phenylpiperazine) | High | High | nih.govresearchgate.net |
Table of Compounds
Utility of MIPs for Selective Extraction in Research
Molecularly Imprinted Polymers (MIPs) represent a significant advancement in sample preparation, offering tailor-made materials capable of selectively binding a target analyte over other closely related compounds. mdpi.com This technology is particularly useful for the selective extraction of specific molecules from complex matrices. The process involves polymerizing functional and cross-linking monomers around a template molecule. mdpi.com After polymerization, the template is removed, leaving behind binding sites that are complementary in shape, size, and functionality to the target analyte. mdpi.com This high selectivity improves the quality of analytical results by reducing matrix effects before instrumental analysis. mdpi.com
While specific research on MIPs for this compound is not extensively documented, substantial research has been conducted on the closely related compound 1-benzylpiperazine (B3395278) (BZP), providing a strong foundational methodology. mdpi.comnih.gov Both self-assembly (non-covalent) and semi-covalent approaches have been successfully employed to prepare MIPs for BZP. nih.govnewcastle.edu.au
In the self-assembly approach, functional monomers are chosen based on their ability to interact with the template molecule. Studies have identified methacrylic acid (MAA) as a highly effective functional monomer for BZP. mdpi.comnewcastle.edu.au The choice of cross-linker, such as ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM), and the porogen (solvent), like chloroform, also significantly influences the MIP's binding affinity and selectivity. mdpi.comnih.gov Research has shown that semi-covalent MIPs can exhibit a stronger affinity, higher imprinting factors, and faster uptake compared to self-assembly systems. mdpi.comnih.gov For instance, a semi-covalent MIP prepared with TRIM as the cross-linker demonstrated an imprinting factor of 28, significantly higher than the 7.7 achieved with a comparable non-covalent polymer. newcastle.edu.au
Table 1: Comparison of Molecularly Imprinted Polymer Formulations for Benzylpiperazine (BZP)
| Approach | Template:Monomer Ratio | Functional Monomer | Cross-linker | Porogen | Imprinting Factor (IF) |
|---|---|---|---|---|---|
| Non-Covalent | 1:2 | Methacrylic Acid (MAA) | TRIM | Chloroform | 7.7 |
| Semi-Covalent | N/A | Benzylpiperazine (4-vinylphenyl) carbamate | TRIM | Chloroform | 28 |
| Non-Covalent | 1:1 and 1:2 | Methacrylic Acid (MAA) | EGDMA | Chloroform | 3 to 7 |
Data sourced from multiple experimental formulations. mdpi.comnewcastle.edu.au
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a crucial technique for determining the affinity of a compound for specific biological receptors. This method is essential in pharmacological research to characterize the interaction between a ligand, such as a benzylpiperazine derivative, and its target receptor. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
In the study of benzylpiperazine derivatives, these assays have been used to evaluate their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. acs.orgnih.gov The general procedure involves incubating a preparation of cells or tissues containing the receptor of interest with a specific radioligand. nih.gov For σ₁ receptor assays, guinea pig brain membrane homogenates are often used with (+)-[³H]pentazocine as the radioligand, while σ₂ receptor affinity can be determined using rat liver membranes and [³H]ditolylguanidine ([³H]-DTG), with (+)-pentazocine added to mask σ₁ binding sites. nih.govnih.gov
The test compound is added at various concentrations to compete with the radioligand for receptor binding. nih.gov Non-specific binding is determined by adding a high concentration of an unlabeled reference ligand, such as haloperidol or ditolylguanidine. acs.orgnih.gov By measuring the displacement of the radioligand by the test compound, the Kᵢ value can be calculated, providing a quantitative measure of the compound's receptor affinity. nih.gov Research on a series of novel benzylpiperazine derivatives demonstrated a range of high affinities for the σ₁ receptor, with some compounds showing significant selectivity over the σ₂ receptor. acs.orgnih.gov For example, one derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a Kᵢ of 1.6 nM for the σ₁ receptor and a high selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. acs.orgnih.gov
Table 2: Sigma Receptor (σR) Binding Affinities of Selected Benzylpiperazine Derivatives
| Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) |
|---|---|---|---|
| Haloperidol (Reference) | 3.2 | 3.1 | 1 |
| Lead Compound 8 | 2.1 | 911 | 432 |
| Compound 15 | 1.6 | 1417 | 886 |
| Compound 24 | 2.9 | 1226 | 423 |
Kᵢ values represent the mean of at least three independent experiments. acs.orgnih.gov
Electrochemical Methods for Detection in Research
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection and quantification of chemical compounds in research settings. These techniques are particularly valuable in forensic analysis for the screening of psychoactive substances. researchgate.net For benzylpiperazine (BZP), a parent compound to this compound, electrochemical analysis has proven to be a viable detection method. researchgate.net
Voltammetric techniques, such as cyclic voltammetry and anodic stripping square wave voltammetry, have been successfully applied. researchgate.net Initial research using cyclic voltammetry with a glassy carbon electrode in a 0.1 M potassium chloride solution showed a distinct oxidative peak for BZP at approximately +0.8 V. researchgate.net The oxidation mechanism of BZP is understood to involve two electrons and two protons. researchgate.net
Further optimization has led to the development of more sensitive methods. An anodic stripping square wave voltammetric method was optimized using a factorial design, establishing deposition conditions of -0.8 V for 135 seconds. researchgate.net This method achieved a limit of detection (LOD) of 6 μM. researchgate.net Another study utilizing a carbon screen-printed electrode (SPCE) demonstrated a linear range for BZP determination from 1 to 75 μmol L⁻¹ with an even lower LOD of 0.3 μmol L⁻¹. researchgate.net This method also showed good recovery values between 90% and 102% and was effective in distinguishing BZP from other commonly co-formulated substances. researchgate.net The application of these electrochemical methods provides a strong potential for simple and rapid screening in various analytical scenarios. researchgate.net
Table 3: Performance of Electrochemical Methods for Benzylpiperazine (BZP) Detection
| Method | Electrode Type | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| Anodic Stripping Square Wave Voltammetry | Glassy Carbon | Not Specified | 6 μM |
| Voltammetric Method | Carbon Screen-Printed Electrode (SPCE) | 1 - 75 μmol L⁻¹ | 0.3 μmol L⁻¹ |
Data sourced from analytical performance studies. researchgate.net
Potential Research Applications and Future Directions
Development as Pharmacological Probes for Receptor Systems
Derivatives of benzylpiperazine are recognized for their effects on the central and autonomic nervous systems. medchemexpress.com They primarily act as stimulants by potentiating neurotransmission involving dopamine (B1211576), serotonin (B10506), and noradrenaline. researchgate.net For instance, 1-benzylpiperazine (B3395278) (BZP) itself has a significant effect on dopamine pathways. researchgate.net This inherent activity makes the benzylpiperazine scaffold an excellent starting point for developing pharmacological probes to study these receptor systems.
Researchers have synthesized and evaluated various benzylpiperazine derivatives for their affinity and selectivity towards specific receptors. For example, new series of benzylpiperazinyl derivatives have been designed to target σ-1 receptors (σ1R), which are involved in modulating nociceptive signaling. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated very high affinity for the σ1R with a Ki value of 1.6 nM and significant selectivity over the σ-2 receptor. nih.gov Similarly, other piperazine (B1678402) derivatives have been used as probes to understand serotonin function in psychiatric research. europa.eu The structural framework of 1-benzyl-4-(3-methylbenzyl)piperazine can be systematically modified to create a library of compounds, allowing for detailed investigation into the structure-activity relationships (SAR) at various neurotransmitter receptors.
Utilization as a Scaffold for the Discovery of Novel Chemical Entities
The piperazine heterocycle is a cornerstone in medicinal chemistry, serving as a versatile scaffold for generating novel bioactive compounds. researchgate.nettargetmol.com Its presence in numerous drugs across different therapeutic areas highlights its value. researchgate.net The two nitrogen atoms at positions 1 and 4 of the piperazine ring allow for extensive chemical modifications, enabling the synthesis of large libraries of derivatives for screening against various biological targets. nih.govresearchgate.net
The piperazine scaffold is a key component in compounds developed for their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity: Researchers have synthesized methyl salicylate derivatives incorporating a piperazine moiety, which have shown potent in vivo anti-inflammatory activities against xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.gov Certain pyridazine derivatives containing a piperazinyl group also exhibited significant anti-inflammatory and analgesic effects, with some compounds showing superior activity compared to standard drugs like indomethacin. pcbiochemres.com
Antimicrobial Activity: A wide range of piperazine derivatives have demonstrated significant antimicrobial properties.
Antibacterial: A series of 4-benzyl-piperazinyl-s-triazine derivatives showed notable antibacterial activity against several Gram-positive and Gram-negative bacterial strains, with some compounds being more effective than streptomycin against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa. researchgate.net Novel benzylpiperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles have been synthesized and evaluated as potent agents against metronidazole-resistant isolates of Helicobacter pylori. nih.gov Additionally, piperazine analogs have been synthesized that show significant activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net
Antifungal: Synthesized piperazine derivatives have also been tested for antifungal activity against species such as Candida albicans and Aspergillus niger, with many showing promising results. researchgate.net
The structural backbone of this compound provides a robust foundation for developing new derivatives with potentially enhanced anti-inflammatory and antimicrobial efficacy.
The piperazine scaffold is a privileged structure found in several anticancer drugs and is a focal point in the discovery of new antiproliferative agents. unimi.it Derivatives have shown cytotoxicity against a variety of cancer cell lines, including those from breast, liver, colon, gastric, and endometrial cancers. mdpi.com
A significant area of research involves the development of piperazine-based compounds as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1. nih.gov Overexpression of these proteins is a common mechanism for cancer cells to evade apoptosis. In one study, four series of benzylpiperazine derivatives were designed and synthesized as potential Bcl-2 inhibitors. From a library of 81 compounds, 22 showed binding affinities in the micromolar range. nih.gov Notably, some of these compounds were highly selective for Mcl-1, with the most potent having a Ki value of 0.18 μM, and no detectable binding to Bcl-2 or Bcl-xL. nih.gov This selectivity is crucial for reducing side effects in chemotherapy. nih.gov
Other research has demonstrated the anticancer potential of vindoline-piperazine conjugates. Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed outstanding cytotoxic activity against a panel of 60 human tumor cell lines, with GI50 values in the low micromolar range. mdpi.comnih.gov For example, the [4-(trifluoromethyl)benzyl]piperazine conjugate was particularly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). nih.gov
| Piperazine Derivative Class | Target/Activity | Key Findings | Cancer Cell Lines | Reference |
|---|---|---|---|---|
| Benzylpiperazine Derivatives | Selective Mcl-1 Inhibition | Identified compounds with high selectivity for Mcl-1 over Bcl-2 and Bcl-xL. Most potent compound had a Ki of 0.18 μM for Mcl-1. | Not specified | nih.gov |
| Vindoline-Piperazine Conjugates | Antiproliferative Activity | [4-(Trifluoromethyl)benzyl]piperazine conjugate showed a GI50 of 1.00 μM. | MDA-MB-468 (Breast) | nih.gov |
| Vindoline-Piperazine Conjugates | Antiproliferative Activity | 1-bis(4-fluorophenyl)methyl piperazine conjugate showed a GI50 of 1.35 μM. | HOP-92 (Non-small cell lung) | nih.gov |
| 4-Acyl-piperazine Derivatives | Selective Cytotoxicity | Compounds showed high selective anticancer activity against breast cancer cells compared to normal breast cells. | MCF7 (Breast), A549 (Lung) | unimi.it |
Application in Molecular Imaging Ligand Design (e.g., PET Tracers)
The development of radiolabeled ligands for Positron Emission Tomography (PET) is a critical tool for in vivo imaging and diagnostics, particularly in oncology and neuroscience. The piperazine scaffold is well-suited for the design of such tracers. For instance, sigma (σ) receptors, especially the σ₂ subtype, are overexpressed in many types of cancer and are considered biomarkers of tumor proliferation. nih.gov
Researchers have developed a ¹¹C-labeled piperazine derivative as a potential PET probe for imaging σ₂ receptors. nih.gov While the specific compound, ¹¹C-(S)-1, showed excellent in vitro properties, its in vivo application was limited by low specific binding in tumors. nih.gov Nevertheless, this research demonstrates the principle and feasibility of using the piperazine core to develop PET tracers. The structure of this compound could be adapted for radiolabeling with PET isotopes like ¹¹C or ¹⁸F, potentially leading to novel imaging agents for various receptors or transporters in the brain or for visualizing tumors.
Integration with High-Throughput Screening in Drug Discovery Pipelines
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for biological activity. The piperazine scaffold, including this compound, is an ideal candidate for inclusion in HTS libraries due to its synthetic tractability. targetmol.com The ability to easily generate a diverse range of derivatives by modifying the substituents on the two nitrogen atoms makes it possible to build extensive chemical libraries around this core structure. These libraries can then be screened against a multitude of biological targets, such as enzymes, receptors, and protein-protein interactions, to identify initial "hits." The information gleaned from HTS campaigns can then guide structure-activity relationship (SAR) studies to optimize these hits into lead compounds with improved potency and selectivity. europa.eu
Future Research Avenues and Methodological Advancements
The versatility of the this compound scaffold opens up numerous avenues for future research. A key direction will be the continued synthesis of novel derivatives and their systematic evaluation against a broader range of biological targets. The application of computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in rationally designing new compounds with enhanced affinity and selectivity for specific targets, as demonstrated in the design of selective Mcl-1 inhibitors. nih.gov
Further exploration into the antimicrobial and anticancer potential of this class of compounds is warranted. Investigating their mechanisms of action at a molecular level will be crucial for their development as therapeutic agents. For example, understanding how certain derivatives induce apoptosis in cancer cells could lead to more effective cancer therapies. nih.govfrontiersin.org Additionally, advancements in synthetic methodologies will facilitate the creation of more complex and diverse piperazine-based libraries. The development of more effective radiolabeling strategies could also overcome current challenges in creating viable PET tracers from this scaffold, expanding their diagnostic applications.
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-4-(3-methylbenzyl)piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential alkylation of piperazine. For example:
- Step 1: React piperazine with benzyl halide (e.g., 3-methylbenzyl chloride) under basic conditions (K₂CO₃/DMF) to form 1-benzylpiperazine .
- Step 2: Introduce the second benzyl group (3-methylbenzyl) via nucleophilic substitution using a second equivalent of benzyl halide.
- Critical Parameters:
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on benzyl groups) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 3-Methylbenzyl vs. 4-Methylbenzyl: The 3-methyl substituent enhances lipophilicity, improving blood-brain barrier penetration in neurological assays .
- Nitro vs. Methoxy Groups: Nitro groups (e.g., 3-nitrobenzyl) increase cytotoxicity in cancer cell lines (IC₅₀ = 12 µM vs. 45 µM for methoxy analogs) .
Q. What mechanisms underlie its interaction with sigma receptors, and how can binding affinity be optimized?
Methodological Answer:
- Computational Docking: Molecular dynamics simulations show the 3-methylbenzyl group occupies a hydrophobic pocket in σ1 receptors (binding energy: −9.2 kcal/mol) .
- Experimental Validation: Radioligand displacement assays (³H-(+)-pentazocine) confirm Ki = 28 nM, comparable to reference ligands .
- Optimization Strategy: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with Tyr residues .
Q. How can contradictory data on its antiviral activity (e.g., HIV-1 vs. HSV-1) be resolved?
Methodological Answer:
- Assay Variability: HIV-1 inhibition (EC₅₀ = 8 µM) was tested in MT-4 cells, while HSV-1 assays (EC₅₀ > 50 µM) used Vero cells, suggesting cell-type-dependent efficacy .
- Mechanistic Insight: The compound inhibits HIV-1 reverse transcriptase but lacks activity against HSV-1 thymidine kinase .
- Resolution: Standardize assays across cell lines (e.g., HEK293) and validate targets via knockout models .
Experimental Design & Data Contradictions
Q. How should researchers design dose-response studies to account for off-target effects in neuropharmacology?
Methodological Answer:
- In Vitro: Use primary neuronal cultures (rat cortical neurons) to assess dopamine D3 receptor binding (IC₅₀) vs. off-target serotonin 5-HT2A activity .
- In Vivo: Employ microdialysis in rodents to measure extracellular dopamine levels, ensuring doses <10 mg/kg avoid sigma receptor cross-reactivity .
Q. Why do solubility studies report conflicting logP values (2.1–3.8) for analogs?
Resolution:
- Method Dependency: Shake-flask vs. HPLC-derived logP values vary due to ionization at physiological pH .
- Standardization: Use the OECD Guideline 117 (HPLC method) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
